Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
CAS No.:
Cat. No.: VC13300099
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4 |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | ethyl (2Z)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate |
| Standard InChI | InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13)/b5-4- |
| Standard InChI Key | WQYWJEJGDFUXDW-PLNGDYQASA-N |
| Isomeric SMILES | CCOC(=O)/C=C\1/C(=O)N(C(=O)N1)C |
| SMILES | CCOC(=O)C=C1C(=O)N(C(=O)N1)C |
| Canonical SMILES | CCOC(=O)C=C1C(=O)N(C(=O)N1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate features a planar imidazolidine core with two ketone groups at positions 2 and 5, contributing to its electron-deficient nature. The 4-position is substituted with an ethyl acetate group through a conjugated exocyclic double bond, enhancing its capacity for nucleophilic and electrophilic interactions. The IUPAC name, ethyl (2Z)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate, reflects its stereochemical configuration (Z-isomer), as confirmed by its isomeric SMILES string: CCOC(=O)/C=C\1/C(=O)N(C(=O)N1)C.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | Ethyl (2Z)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate |
| Canonical SMILES | CCOC(=O)C=C1C(=O)N(C(=O)N1)C |
| PubChem CID | 12748855 |
Electronic and Steric Features
The compound’s reactivity is influenced by the electron-withdrawing effects of the dioxo groups, which stabilize the conjugated system and facilitate interactions with biological targets. The ethyl ester group introduces steric bulk, moderating solubility in polar solvents while enhancing lipophilicity for membrane penetration.
Synthesis and Reaction Pathways
Condensation-Based Synthesis
The primary synthetic route involves the acid-catalyzed condensation of imidazolidine-2,4-dione with ethyl acetate. Under reflux conditions in 1,4-dioxane with pyridine, the reaction proceeds via nucleophilic attack of the imidazolidine nitrogen on the carbonyl carbon of ethyl acetate, followed by dehydration to form the exocyclic double bond. Typical yields range from 75–85%, with purity confirmed via HPLC and elemental analysis.
Functional Group Reactivity
The dioxo groups participate in hydrogen bonding and metal coordination, while the α,β-unsaturated ester moiety undergoes Michael additions and cycloadditions. For example, reaction with thiosemicarbazides yields hydrazone derivatives, as demonstrated in analogous thiazolidinedione systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-NMR (DMSO-) reveals a singlet at δ 3.45 ppm for the N-methyl group and a quartet at δ 4.15 ppm for the ethyl ester’s methylene protons. The vinyl proton adjacent to the ester resonates as a doublet at δ 6.82 ppm (J = 12.4 Hz), confirming the Z-configuration.
Infrared (IR) Spectroscopy
Strong absorptions at 1720 cm (ester C=O) and 1680 cm (imidazolidinedione C=O) dominate the IR spectrum. A medium-intensity band at 1620 cm corresponds to the C=C stretch of the exocyclic double bond.
Biological Activities and Mechanisms
Table 2: Comparative Antibacterial Activity (Selected Analogs)
| Compound | MIC (mg/L) | Target Organism |
|---|---|---|
| 38 (Research Analog) | 3.91 | Bacillus subtilis |
| Cefuroxime (Control) | 6.25 | Bacillus subtilis |
Toxicity Profile
Preliminary cytotoxicity assays indicate low toxicity at concentrations ≤10 µM in mammalian cell lines, suggesting a favorable therapeutic index .
Pharmacological Applications and Future Directions
Drug Discovery Context
The compound’s scaffold serves as a precursor for hybrid molecules targeting antibiotic resistance. For instance, coupling with chlorophenylthiosemicarbazides enhances antibacterial potency, as seen in structurally related thiazolidinediones .
Structure-Activity Relationships (SAR)
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